molecular formula C12H4Cl6O B12680344 2,2',3,4,5,6-Hexachlorodiphenyl ether CAS No. 727738-82-1

2,2',3,4,5,6-Hexachlorodiphenyl ether

Cat. No.: B12680344
CAS No.: 727738-82-1
M. Wt: 376.9 g/mol
InChI Key: OULAUCWOZGSVPO-UHFFFAOYSA-N
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Description

2,2',3,4,5,6-Hexachlorodiphenyl ether (CAS: 727738-82-1) is a chlorinated diphenyl ether (CDE) with six chlorine atoms substituted at positions 2, 2', 3, 4, 5, and 6 on its biphenyl backbone. This compound belongs to the broader class of polychlorinated diphenyl ethers (PCDEs), which are structurally analogous to polychlorinated biphenyls (PCBs) and dioxins but contain an oxygen bridge between the aromatic rings.

Properties

CAS No.

727738-82-1

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2-chlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-5-3-1-2-4-6(5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H

InChI Key

OULAUCWOZGSVPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5,6-Hexachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. This reaction can be carried out under pyrolysis conditions, where the reactants are heated in a sealed glass tube . The reaction products are then extracted and purified using potassium carbonate solution, followed by concentration and cleanup on an alumina column .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar condensation reactions are scaled up for industrial synthesis, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4,5,6-Hexachlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction may produce less chlorinated diphenyl ethers .

Scientific Research Applications

2,2’,3,4,5,6-Hexachlorodiphenyl ether has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.

    Biology: Research into its effects on biological systems helps understand the impact of chlorinated compounds on living organisms.

    Medicine: While not directly used in medicine, its study can provide insights into the toxicological effects of similar compounds.

    Industry: It is used in the production of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’,3,4,5,6-Hexachlorodiphenyl ether involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. This compound can also interfere with cellular signaling pathways, leading to various toxic effects . The exact molecular targets and pathways involved are still under investigation, but it is known to affect the endocrine system and other critical biological processes .

Comparison with Similar Compounds

Table 1: Key Physical-Chemical Properties of Selected Chlorinated Diphenyl Ethers

Compound (CAS) Chlorination Pattern Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Henry's Law Constant (Hcp, mol m³ Pa⁻¹) log Poct/wat
2,2',3,4,5,6-HxCDE (727738-82-1) 2,2',3,4,5,6 376.878 Not reported Not reported 1.0×10⁻² (PCDE-147) ~6.5 (est.)
2,2',4,4',5,6'-HxCDE (PCDE-154) 2,2',4,4',5,6' 376.878 Not reported 121 (est.) 1.3×10⁻² (PCDE-153) ~6.8
2,2',3,4,4',6'-HxCDE (PCDE-140) 2,2',3,4,4',6' 376.878 120–122 Not reported Not reported ~6.7
2,2',4,4',5-PeCDE (PCDE-99) 2,2',4,4',5 342.412 Not reported Not reported 3.1×10⁻² (PCDE-149) ~6.0
2,2',3,4,4',5'-HpCDE (HPCDE) 2,2',3,4,4',5' 411.320 Not reported Not reported Not reported ~7.2

Notes:

  • Chlorination Position: The position of chlorine atoms significantly impacts physical properties. For example, PCDE-140 has a higher melting point (120–122°C) than other isomers due to symmetrical substitution .
  • Volatility: Lower Henry's Law constants (e.g., 1.0×10⁻² for PCDE-147) indicate reduced volatility compared to less chlorinated congeners like PeCDE (3.1×10⁻²) .
  • Lipophilicity: Higher chlorination increases log Poct/wat (e.g., ~7.2 for heptachloro vs.

Toxicological Profiles

Table 2: Comparative Toxicity in Rats (4-Week Dietary Exposure)

Compound Dose (ppm) Liver Weight Increase Enzyme Induction* Immunotoxicity NOEL (ppm)
2,2',4,4',5-PeCDE 500 Moderate Aminopyrine demethylase ↑↑ None 5–50
2,2',4,4',5,5'-HxCDE 500 Significant Aminopyrine, aniline hydroxylase ↑↑↑ None 5–50
2,2',3,4,5,6-HxCDE Not tested
HPCDE (Heptachloro) 500 Significant Ethoxyresorufin de-ethylase ↑↑↑ Lymphocyte reduction, thymic atrophy 5–50

*Enzyme induction reflects metabolic disruption in hepatic cytochrome P450 systems.
Key Findings:

  • Hexachloro vs. Pentachloro: HxCDE induces broader enzyme activity (e.g., aniline hydroxylase) than PeCDE, suggesting greater metabolic disruption .
  • Heptachloro Congeners: HPCDE exhibits immunosuppression (lymphocyte reduction) absent in lower chlorinated analogs, highlighting the additive toxicity of chlorine atoms .

Environmental Fate and Persistence

  • Biotransformation: Structural modifications (e.g., hydroxylation or dehydrogenation) significantly alter biodegradation rates. For example, replacing a chlorine with a hydroxyl group in pentachlorobenzene increases biodegradation >5-fold .
  • Monitoring Priority: Hexachlorodiphenyl ether isomers are classified alongside PCBs and dioxins as persistent organic pollutants (POPs)-like substances, necessitating long-term environmental monitoring .

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